molecular formula C15H11FN2O2 B287087 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide

2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B287087
M. Wt: 270.26 g/mol
InChI Key: FSEAUDGBDOZVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide, also known as BF-3, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to a class of molecules known as benzoxazoles, which have been shown to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells. For example, 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in gene expression and cell differentiation. 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide has also been shown to inhibit the activity of several kinases, which are enzymes that regulate cell signaling pathways.
Biochemical and Physiological Effects:
2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide for lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes and pathways. However, 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide also has some limitations. For example, it is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. In addition, 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic compound, which means that its effects may not be representative of natural compounds found in living organisms.

Future Directions

There are several future directions for research on 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide. One area of research is the development of new drugs based on 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide, which could provide insight into the underlying biological processes that it affects. Additionally, further research is needed to evaluate the safety and toxicity of 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide, particularly in long-term studies. Finally, there is potential for the development of new synthetic analogs of 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide that could exhibit even greater biological activity.

Synthesis Methods

The synthesis method for 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide involves the reaction of 3-fluoroaniline with 2-aminobenzoic acid in the presence of acetic anhydride and a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide with good purity.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide has been shown to exhibit a range of biological activities, making it a promising compound for scientific research. One of the main applications of 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide is in the development of new drugs for the treatment of various diseases. Studies have shown that 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide exhibits potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. 2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C15H11FN2O2/c16-10-4-3-5-11(8-10)17-15(19)9-13-12-6-1-2-7-14(12)20-18-13/h1-8H,9H2,(H,17,19)

InChI Key

FSEAUDGBDOZVCC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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